(2R,3S)-3-{[tert-Butyl(diphenyl)silyl]oxy}octadecane-1,2-diol
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Overview
Description
(2R,3S)-3-{[tert-Butyl(diphenyl)silyl]oxy}octadecane-1,2-diol: is a complex organic compound that features a silyl ether group and two hydroxyl groups. This compound is often used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-{[tert-Butyl(diphenyl)silyl]oxy}octadecane-1,2-diol typically involves the protection of hydroxyl groups using tert-butyl(diphenyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine, which facilitates the formation of the silyl ether. The reaction conditions usually involve anhydrous solvents like dichloromethane and are performed under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps such as column chromatography or recrystallization are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in (2R,3S)-3-{[tert-Butyl(diphenyl)silyl]oxy}octadecane-1,2-diol can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or alcohols, depending on the reagents used.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a catalyst like tetrabutylammonium fluoride (TBAF).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of new silyl ethers or other substituted products.
Scientific Research Applications
(2R,3S)-3-{[tert-Butyl(diphenyl)silyl]oxy}octadecane-1,2-diol: has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Employed in the synthesis of biologically active molecules and natural products.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (2R,3S)-3-{[tert-Butyl(diphenyl)silyl]oxy}octadecane-1,2-diol involves the protection of hydroxyl groups, which prevents unwanted side reactions during synthesis. The silyl ether group is stable under a variety of conditions but can be selectively removed when desired, allowing for further functionalization of the molecule.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-3-{[tert-Butyldimethylsilyl]oxy}octadecane-1,2-diol: Similar structure but with dimethyl groups instead of diphenyl groups.
(2R,3S)-3-{[tert-Butyl(triphenyl)silyl]oxy}octadecane-1,2-diol: Contains triphenyl groups instead of diphenyl groups.
Uniqueness
- The presence of diphenyl groups in (2R,3S)-3-{[tert-Butyl(diphenyl)silyl]oxy}octadecane-1,2-diol provides unique steric and electronic properties, making it more suitable for specific synthetic applications compared to its analogs.
Properties
CAS No. |
924888-80-2 |
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Molecular Formula |
C34H56O3Si |
Molecular Weight |
540.9 g/mol |
IUPAC Name |
(2R,3S)-3-[tert-butyl(diphenyl)silyl]oxyoctadecane-1,2-diol |
InChI |
InChI=1S/C34H56O3Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-23-28-33(32(36)29-35)37-38(34(2,3)4,30-24-19-17-20-25-30)31-26-21-18-22-27-31/h17-22,24-27,32-33,35-36H,5-16,23,28-29H2,1-4H3/t32-,33+/m1/s1 |
InChI Key |
SVOXHKIGAJEYNX-SAIUNTKASA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@@H]([C@@H](CO)O)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)O)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Origin of Product |
United States |
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